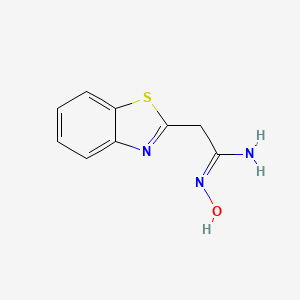

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide

Description

Overview of Benzothiazole (B30560) Heterocycles in Medicinal Chemistry Research

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is a privileged scaffold in drug discovery, with its derivatives exhibiting a remarkable spectrum of pharmacological properties. daneshyari.comnih.gov The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with tailored biological activities.

The broad therapeutic potential of benzothiazole derivatives is well-established, encompassing:

Antimicrobial Activity: Many benzothiazole-containing compounds have demonstrated potent activity against a range of bacteria and fungi. mdpi.com

Anticancer Activity: The benzothiazole scaffold is a key component in several promising anticancer agents, exhibiting mechanisms such as the inhibition of specific enzymes and the disruption of cancer cell signaling pathways. nih.gov

Anti-inflammatory and Analgesic Effects: Certain derivatives have shown significant anti-inflammatory and pain-relieving properties.

Anticonvulsant and Neuroprotective Roles: The unique structure of benzothiazole has been explored for its potential in treating neurological disorders.

The biological activity of these compounds is often attributed to the ability of the benzothiazole ring system to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking.

Significance of the Ethanimidamide Moiety in Bioactive Compounds

The ethanimidamide moiety, and more specifically the N'-hydroxyethanimidamide functional group present in the target molecule, is a less common but intriguing feature in bioactive compounds. While not as extensively studied as other functional groups, the presence of a hydroxyurea-like structure (-C(=NOH)-NH2) suggests potential for specific biological interactions. Hydroxamic acids and related structures are known to be effective metal chelators, particularly for zinc and iron, which are crucial cofactors for many enzymes. This chelating ability is a key mechanism of action for a number of enzyme inhibitors.

For instance, hydroxamic acid derivatives are a well-known class of histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy. nih.gov The N'-hydroxyethanimidamide moiety could potentially mimic the binding interactions of hydroxamic acids with metalloenzymes, suggesting a possible avenue for its biological activity.

Positioning of 2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide in Contemporary Pharmaceutical Research

Given the established and diverse bioactivity of the benzothiazole scaffold and the potential for the N'-hydroxyethanimidamide moiety to act as a pharmacophore, This compound represents a compound of interest for further investigation in pharmaceutical research. Its structure suggests a potential for enzyme inhibition, particularly of metalloenzymes, which could translate into various therapeutic applications, including anticancer or antimicrobial activities.

However, without specific experimental data on its synthesis, biological evaluation, and mechanism of action, its precise position in contemporary pharmaceutical research remains speculative. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. americanelements.com Future studies are necessary to elucidate the specific biological targets of This compound and to validate its potential as a lead compound for drug development. The synthesis and screening of this and related compounds against various biological targets would be the critical next steps in determining its therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOTVXPLPMYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 1,3 Benzothiazol 2 Yl N Hydroxyethanimidamide and Analogous Structures

Classical Synthetic Pathways for Benzothiazole (B30560) Derivatives

The traditional synthesis of the benzothiazole ring system, a critical component of the target molecule, typically involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.comrsc.org These methods, while foundational, often require multiple steps and specific reaction conditions to achieve the desired products.

Multi-step Reaction Sequences

A plausible and widely recognized pathway to synthesize 2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide involves a multi-step sequence. This process begins with the construction of a key intermediate, 2-(cyanomethyl)benzothiazole, followed by the conversion of the nitrile group to the final N'-hydroxyethanimidamide functionality.

Formation of 2-(cyanomethyl)benzothiazole: A convenient one-step cyclization reaction to form 2-(cyanomethyl)benzothiazole involves refluxing 2-aminothiophenol with malononitrile (B47326) in ethanol (B145695) in the presence of anhydrous hydrochloric acid gas. tandfonline.com This reaction directly installs the required cyanomethyl group at the 2-position of the benzothiazole ring.

Conversion to this compound: The nitrile group of the intermediate is then converted to an amidoxime. This is typically achieved through the nucleophilic addition of hydroxylamine (B1172632). nih.gov The reaction is often carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a solvent like ethanol. nih.gov Heating the mixture is usually required to drive the reaction to completion. nih.gov An alternative, though less common, route involves first converting the nitrile to a thioamide and then reacting the thioamide with hydroxylamine to yield the amidoxime. rsc.org

Reagents and Reaction Conditions

The classical synthesis of the benzothiazole core, which precedes the formation of the specific side chain, can be accomplished using a variety of reagents and conditions. The most common method is the condensation of 2-aminothiophenol with compounds such as carboxylic acids, acyl chlorides, or aldehydes under oxidative conditions. nih.govresearchgate.netorganic-chemistry.org

For instance, reacting 2-aminothiophenol with various aldehydes is a widely used approach. nih.govresearchgate.net The reaction mechanism is believed to involve the initial nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by cyclization and subsequent oxidation to form the aromatic benzothiazole ring. organic-chemistry.org

Table 1: Classical Synthesis Conditions for Benzothiazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminothiophenol | Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | rsc.org |

| 2-Aminothiophenol | Aldehydes | Air/DMSO | DMSO | Catalyst-free | nih.gov |

| 2-Aminothiophenol | β-Diketones | Brønsted Acid | Not specified | Not specified | nih.gov |

| 2-Aminothiophenol | Carboxylic Acids | Not specified | Not specified | Oxidative conditions | nih.gov |

| o-Iodothiobenzanilide | N/A | Pd/C | Not specified | Room Temp | tandfonline.com |

Novel and Greener Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches, including microwave-assisted and ultrasound-assisted synthesis, offer considerable advantages over traditional methods, such as reduced reaction times, higher yields, and often solvent-free conditions. mdpi.comrsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. researchgate.net For the synthesis of benzothiazole derivatives, microwave-assisted methods have been shown to drastically reduce reaction times from hours to mere minutes while improving product yields. mdpi.com

Several protocols utilize the condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds under microwave irradiation. researchgate.net These reactions are often performed under solvent-free conditions, which further enhances their environmental credentials by eliminating the need for volatile and often toxic organic solvents. researchgate.net For example, 2-aryl-benzothiazoles have been synthesized by reacting 2-aminothiophenol with various aryl aldehydes using Acacia concinna as a biocatalyst under microwave irradiation in a solvent-free procedure. researchgate.net Similarly, the reaction of 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation for just 3-4 minutes has been reported to produce 2-substituted benzothiazoles in high yields. researchgate.net

Table 2: Examples of Microwave-Assisted Benzothiazole Synthesis

| Reactants | Catalyst/Solvent | Time | Advantages | Reference(s) |

|---|---|---|---|---|

| 2-Aminothiophenol + Aldehydes | Acacia concinna (biocatalyst) / Solvent-free | Short | Shorter reaction time, higher yields, eco-friendly | researchgate.net |

| 2-Aminothiophenol + Fatty Acids | P₄S₁₀ / Solvent-free | 3–4 min | Rapid, efficient, high yield | researchgate.net |

| 2-Aminobenzothiazole + Isatin derivatives | N/A / Not specified | Not specified | Efficient synthesis of indole (B1671886) derivatives | nih.gov |

| 2-Amino-6-substituted benzothiazoles + Benzaldehyde | Anhydrous ethanol | 1–2 min | Reduced reaction time from 4-6 hours, improved yields | mdpi.com |

Ultrasound-Assisted Synthesis

The application of ultrasound energy in chemical reactions, known as sonochemistry, provides another green alternative for the synthesis of benzothiazoles. tandfonline.com Ultrasound irradiation promotes reactions through acoustic cavitation, leading to faster reaction rates and milder reaction conditions. tandfonline.com

An efficient and environmentally friendly protocol for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature. tandfonline.com This method can be performed under solvent-free conditions, is compatible with a wide range of functional groups, and results in excellent yields. tandfonline.com The use of a recyclable sulfated tungstate (B81510) catalyst further enhances the sustainability of this process. tandfonline.com Another study demonstrated a simple and efficient synthesis of benzothiazole derivatives via ultrasonic probe irradiation without the need for any solvent or catalyst, affording the products in moderate to good yields within 20 minutes. researchgate.net

Catalytic Methodologies

The use of catalysts is central to many modern synthetic strategies for benzothiazoles, offering pathways with higher efficiency and selectivity. A wide range of catalysts, including metal-based, acid, and even biocatalysts, have been employed.

Transition-metal catalysts, such as copper and palladium, are effective for these syntheses. A copper-catalyzed method has been reported for the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with nitriles. mdpi.comrsc.org Another approach involves the palladium-on-carbon (Pd/C) catalyzed cyclization of o-iodothiobenzanilide derivatives at room temperature. tandfonline.com

Metal-free catalytic systems have also gained traction. Simple, green, and efficient methods using reusable acid catalysts like samarium triflate in an aqueous medium have been developed for the synthesis of benzothiazoles from o-aminophenols and aldehydes. Furthermore, ammonium (B1175870) chloride has been used as a mild and efficient catalyst for synthesizing 2-arylbenzothiazoles, which can be effective in a methanol-water mixed solvent at room temperature. mdpi.com

Isolation and Purification Techniques for Synthesized Derivatives

Following the synthesis of this compound and its analogs, a crucial step is the isolation and purification of the crude product to remove unreacted starting materials, byproducts, and other impurities. The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and thermal stability. Commonly employed techniques for the purification of benzothiazole derivatives include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. japsonline.comnih.gov This technique relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent or solvent system at varying temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is critical; for benzothiazole derivatives, ethanol is frequently a suitable recrystallization solvent. japsonline.comnih.gov The process typically involves dissolving the crude material in hot ethanol and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. rsc.org For benzothiazole derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with different polarities travel down the column at different rates, allowing for their separation. The selection of the mobile phase is crucial for achieving good separation. A common mobile phase for the purification of benzothiazole derivatives is a mixture of n-hexane and ethyl acetate, with the ratio adjusted to optimize the separation. rsc.org The progress of the separation is often monitored by Thin Layer Chromatography (TLC). japsonline.comresearchgate.net Fractions containing the purified compound are collected, and the solvent is evaporated to yield the final product.

The effectiveness of the chosen purification method is assessed by various analytical techniques, including TLC and melting point determination, to ensure the high purity of the synthesized derivatives.

Spectroscopic and Analytical Verification of Compound Structure

The definitive confirmation of the chemical structure of this compound and its analogs is achieved through a combination of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, functional groups, and elemental composition of the synthesized compounds. The primary methods used for structural elucidation include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in a molecule. The FT-IR spectrum of a benzothiazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. For the benzothiazole ring, characteristic peaks include C=N stretching vibrations, typically observed in the range of 1640 cm⁻¹, and C=C stretching vibrations of the aromatic ring around 1460 cm⁻¹. researchgate.net The presence of an N-H bond, for instance in an amide derivative, would be indicated by stretching vibrations in the region of 3186-3300 cm⁻¹. impactfactor.org For this compound, one would expect to see characteristic absorptions for the N-O-H and C=N groups of the N'-hydroxyethanimidamide moiety, in addition to the benzothiazole ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of a 2-substituted benzothiazole derivative, the aromatic protons of the benzothiazole ring typically appear as a multiplet in the region of δ 7.0-8.5 ppm. sielc.com For this compound, distinct signals would be expected for the methylene (B1212753) (-CH₂-) protons adjacent to the benzothiazole ring, as well as for the protons of the N-H and O-H groups of the N'-hydroxyethanimidamide side chain. For the precursor, 2-(1,3-benzothiazol-2-yl)acetonitrile, the methylene protons typically appear as a singlet. nih.gov

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. For benzothiazole derivatives, the carbon atoms of the aromatic ring typically resonate in the downfield region of the spectrum (δ 110-155 ppm). sielc.com The carbon of the C=N group within the thiazole (B1198619) ring is also characteristic. For this compound, specific resonances would be expected for the methylene carbon, the carbon of the C=NOH group, and the carbons of the benzothiazole ring.

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. For this compound, the predicted monoisotopic mass is 207.04663 Da. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula, C₉H₉N₃OS.

By combining the data obtained from these spectroscopic and analytical techniques, the unambiguous structural verification of this compound and its synthesized derivatives can be achieved, ensuring the identity and purity of the compounds for further investigation.

Table of Spectroscopic Data for Benzothiazole Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |

| N-(1,3-benzothiazol-2-yl)acetamide | Aromatic protons, multiplet; CH₃, singlet | Aromatic carbons, various shifts; C=O, downfield shift; CH₃, upfield shift | N-H stretch, C=O stretch, C=N stretch, Aromatic C-H and C=C stretches | [M]⁺ corresponding to C₉H₈N₂OS |

| 2-(1,3-benzothiazol-2-yl)acetonitrile | Aromatic protons, multiplet; CH₂, singlet | Aromatic carbons, various shifts; CH₂, upfield shift; CN, downfield shift | C≡N stretch, Aromatic C-H and C=C stretches, C=N stretch | [M]⁺ corresponding to C₉H₆N₂S |

| This compound | Aromatic protons, multiplet; CH₂, singlet; NH and OH, broad singlets | Aromatic carbons, various shifts; CH₂, upfield shift; C=NOH, downfield shift | O-H stretch, N-H stretch, C=N stretch, Aromatic C-H and C=C stretches | [M+H]⁺ at 208.05391 (Predicted) |

Mechanistic Elucidation of Biological Actions for 2 1,3 Benzothiazol 2 Yl N Hydroxyethanimidamide

Identification of Specific Molecular Targets

The initial step in understanding the biological effects of a compound is to identify its specific molecular binding partners within a biological system. This often involves a combination of computational and experimental approaches.

Enzyme Target Investigations

Enzymes are common targets for therapeutic agents. Investigations in this area would typically involve screening the compound against a panel of relevant enzymes to identify any inhibitory or activating effects. For 2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide, no such studies have been published.

Protein-Ligand Interaction Profiling

To understand how a compound interacts with its protein targets, various biophysical and biochemical techniques are employed. These methods can confirm direct binding and provide initial insights into the nature of the interaction. There is currently no available data on the protein-ligand interaction profile of this compound.

Pathways Modulated by Compound Interaction

Once a molecular target is identified, the next step is to determine the downstream consequences of the compound's interaction with that target. This involves studying the biological pathways that are affected. No studies have been published that delineate the pathways modulated by this compound.

Binding Site Characterization

Detailed characterization of the binding site provides crucial information for understanding the compound's mechanism of action and for guiding future drug development efforts. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are used to map the specific amino acid residues involved in the interaction. As the molecular targets of this compound have not been identified, there is no information available regarding its binding site characteristics.

Structure Activity Relationship Sar Studies of 2 1,3 Benzothiazol 2 Yl N Hydroxyethanimidamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 2-substituted-1,3-benzothiazole derivatives can be significantly altered by introducing or modifying substituents on the benzothiazole (B30560) ring system and its associated side chains. Research has shown that the nature, position, and stereochemistry of these functional groups are critical determinants of the compound's pharmacological profile.

Studies have revealed that substitutions at the 2 and 6 positions of the benzothiazole core are particularly important. mdpi.com For instance, in the context of analgesic and anti-inflammatory activity, the presence of an amide group (NHC=O) combined with an ortho-iodo benzene (B151609) ring was found to be crucial for potent analgesic effects. jyoungpharm.org Furthermore, a para-hydroxy group on the benzene ring also contributed to significant analgesic activity, highlighting the importance of ring-activating groups at this position. jyoungpharm.org The anti-inflammatory activity of these derivatives was also enhanced by the presence of a para-hydroxy benzene substituent. jyoungpharm.org

In the pursuit of antifungal agents, a series of compounds featuring both benzothiazole and amide-imidazole scaffolds were synthesized. nih.gov The most potent of these compounds demonstrated that specific substitutions could lead to minimum inhibitory concentration (MIC) values as low as 0.125-2 μg/mL against fungal strains like Candida albicans and Cryptococcus neoformans. nih.gov For anticonvulsant activity, modifications to the 6-position of the benzothiazole ring have been explored. nih.gov Derivatives with a 6-((4-fluorobenzyl)oxy) group showed notable potency in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, suggesting that this particular substitution is favorable for anticonvulsant effects. nih.gov

The introduction of fluorine atoms into the benzothiazole structure has been noted to enhance various pharmacological properties. researchgate.net This is attributed to fluorine's small atomic radius and high electronegativity, which can improve metabolic stability, receptor binding affinity, and the lipophilicity of the drug molecule. researchgate.net Specifically, strong electron-withdrawing groups like fluorine on the benzothiazole ring have been linked to potential anticancer activity. researchgate.net

| Position of Substitution | Substituent Group | Observed Biological Effect | Reference |

|---|---|---|---|

| 2-position side chain | Amide group + ortho-Iodo benzene ring | Potent analgesic activity | jyoungpharm.org |

| 2-position side chain | para-Hydroxy benzene ring | Significant analgesic and enhanced anti-inflammatory activity | jyoungpharm.org |

| General scaffold | Incorporation of amide-imidazole moiety | Potent antifungal activity (MIC 0.125-2 μg/mL) | nih.gov |

| 6-position | 6-((4-fluorobenzyl)oxy) group | Potent anticonvulsant activity | nih.gov |

| General scaffold | Fluorine atom | Enhanced metabolic stability, binding affinity, and lipophilicity; potential anticancer activity | researchgate.net |

Design Principles for Enhanced Selectivity and Potency

The rational design of benzothiazole derivatives aims to maximize their interaction with a specific biological target while minimizing off-target effects. This involves incorporating specific structural features, or pharmacophores, known to be essential for binding and activity. A common design strategy for these compounds involves three key components: a 2-substituted benzothiazole core, an aromatic or heteroaromatic ring system, and a linker connecting them. mdpi.com

For inhibitors of c-Jun N-terminal kinase-3 (JNK3), docking studies have shown that ligands bind in the ATP pocket of the enzyme. nih.gov A hydrogen bond with the amino acid residue GLN155 was identified as a crucial interaction for achieving selectivity over other kinases. nih.gov This highlights a key design principle: incorporating functional groups capable of forming specific hydrogen bonds within the target's active site.

In the development of antifungal agents, mechanism studies suggest that some benzothiazole derivatives may act by inhibiting the CYP51 enzyme in Candida albicans. nih.gov The design of potent inhibitors, therefore, focuses on optimizing the molecule's fit and interactions within the CYP51 active site. Similarly, for developing selective monoamine oxidase B (hMAO-B) inhibitors, a design strategy incorporating a 2-mercapto- or amino-substituted benzothiazole core, a (hetero)aromatic ring, and a linker with hydrogen-bond accepting or donating nitrogen atoms has proven effective. mdpi.com

Improving physicochemical properties, such as water solubility, is another critical design principle for enhancing the therapeutic potential of these compounds. nih.gov For a series of benzothiazole-based antimitotic agents, the inclusion of a pyridine (B92270) moiety and ethylurea (B42620) or formamide (B127407) functionalities led to derivatives with high water solubility and potent antiproliferative activity, with IC50 values in the nanomolar range. nih.gov This demonstrates that strategic inclusion of polar groups can improve drug-like properties without sacrificing potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. nih.gov These mathematical models are invaluable for predicting the activity of new chemical entities and for understanding the underlying mechanisms of action. nih.gov Both 2D and 3D-QSAR methods have been applied to benzothiazole derivatives to guide drug design. chula.ac.th

For a series of 44 (benzothiazole-2-yl) acetonitrile (B52724) derivatives acting as JNK3 inhibitors, 3D-QSAR models were developed. nih.gov The resulting models, which included molecular field analysis (MFA) and receptor surface analysis (RSA), showed good statistical significance with conventional r² values of 0.849 and 0.766, respectively, and cross-validated r(cv)² values of 0.616 and 0.605, respectively. nih.gov These models provide a quantitative framework for designing novel and selective JNK3 inhibitors. nih.gov

A Group-based QSAR (G-QSAR) analysis was performed on 41 benzothiazole derivatives to identify structural fragments that enhance anticancer activity. chula.ac.th In this approach, the contribution of specific substituent groups (fragments) to the biological activity is correlated. chula.ac.th The study fragmented the benzothiazole dataset into two parts, R1 and R2, and generated models using multiple linear regression. chula.ac.th The best G-QSAR model showed strong predictive power with an r² of 0.81, a q² of 0.75, and a pred_r² of 0.70. chula.ac.th

The analysis of this model provided key insights for lead optimization. For instance, the descriptor R1-DeltaEpsilonC, which measures the contribution of electronegativity, had a negative coefficient. chula.ac.th This suggests that substituting the aryl ring at the R1 position with electron-withdrawing groups, such as nitro and halogen, would increase anticancer activity. chula.ac.th Conversely, the descriptor R1-XKHydrophilic Area also had a negative coefficient, indicating that sufficient lipophilicity is needed at the R1 position to cross the cell barrier. chula.ac.th The positive contribution of the R2-6 Chain Count descriptor suggested that modifications at the R2 amino group with aryl and heteroaryl groups would increase the anticancer potential. chula.ac.th

| Parameter | Value | Description |

|---|---|---|

| r² | 0.81 | Coefficient of determination (goodness of fit) |

| q² | 0.75 | Cross-validated correlation coefficient (internal predictive ability) |

| pred_r² | 0.70 | Predictive r² for the external test set (external predictive ability) |

Computational and in Silico Approaches in Research on 2 1,3 Benzothiazol 2 Yl N Hydroxyethanimidamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For 2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide, docking simulations would be employed to screen its binding affinity against various known protein targets, such as enzymes or receptors implicated in disease. The simulation calculates a "docking score," an estimation of the binding free energy, which helps rank its potential efficacy compared to other compounds. The results would reveal key amino acid residues in the protein's active site that interact with the benzothiazole (B30560) ring, the ethanimidamide group, or the hydroxy moiety of the compound. While this methodology is standard for assessing ligand-target interactions, specific molecular docking studies focused exclusively on this compound are not available in public research literature.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. Unlike static docking, MD simulations can reveal the flexibility of both the ligand and its target protein, offering a more realistic representation of the binding event and the stability of the resulting complex.

If applied to the this compound-protein complex identified through docking, an MD simulation would track the conformational changes and interaction dynamics over a set period (typically nanoseconds to microseconds). Key metrics derived from these simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. This analysis would confirm whether the initial binding pose predicted by docking is stable or if the ligand shifts to a different, more stable conformation. As with molecular docking, specific MD simulation studies centered on this compound have not been documented in publicly accessible scientific literature.

Virtual Screening and Ligand-Based Pharmacophore Modeling

Virtual screening is a computational approach used to search large libraries of small molecules to identify those most likely to bind to a drug target. uni.lu This can be done using structure-based methods like molecular docking or ligand-based methods.

Ligand-based pharmacophore modeling is a powerful ligand-based virtual screening technique. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be built from a set of known active molecules. This model is then used as a 3D query to filter large compound databases, rapidly identifying novel molecules with the desired structural features. For this compound, this approach could be used to find other compounds with similar pharmacophoric features that might exhibit comparable biological activity. Currently, there are no published studies detailing virtual screening or pharmacophore modeling specifically developed for or featuring this compound.

Cheminformatics and Data Mining for Compound Profiling

Cheminformatics involves the use of computational methods to analyze chemical data. For a specific molecule like this compound, cheminformatics tools are used to calculate and compile a profile of its key physicochemical properties from its two-dimensional structure. This profile is essential for initial assessments of its drug-like characteristics. Public chemical databases serve as repositories for this information. uni.lu

The fundamental physicochemical properties of this compound have been calculated and are detailed in the table below. These descriptors are foundational for predicting the compound's behavior in biological systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9N3OS | PubChem uni.lu |

| Molecular Weight | 207.26 g/mol | American Elements americanelements.com |

| Monoisotopic Mass | 207.04663 Da | PubChem uni.lu |

| XlogP (predicted) | 1.5 | PubChem uni.lu |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Predictive Models for Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predictive in silico models are widely used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound early in the drug discovery process. nih.govnih.gov These models use the chemical structure to forecast pharmacokinetic properties and potential liabilities. Web-based platforms like SwissADME and pkCSM provide free access to a suite of such predictive models. nih.govuq.edu.aunih.govuq.edu.au

The ADMET profile for this compound was predicted using the SwissADME tool. The results offer insights into its likely behavior in the human body, including its absorption, distribution, and metabolic stability.

Predicted Pharmacokinetic Properties (SwissADME)

| Parameter | Prediction | Interpretation |

|---|---|---|

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Log Kp (skin permeation) | -6.81 cm/s | Low potential for skin permeation. nih.gov |

Further analysis of drug-likeness based on established medicinal chemistry rules helps to assess the compound's suitability as a potential drug candidate.

Predicted Drug-Likeness and Medicinal Chemistry Properties (SwissADME)

| Parameter | Status |

|---|---|

| Lipinski's Rule of Five | No violations |

| Ghose Filter | No violations |

| Veber Filter | No violations |

| Egan Filter | No violations |

| Muegge Filter | No violations |

| Bioavailability Score | 0.55 |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Synthetic Accessibility | 2.67 |

Derivatization Strategies and Analogue Development for 2 1,3 Benzothiazol 2 Yl N Hydroxyethanimidamide

Rational Design of Novel Analogues

The rational design of new analogues of 2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide is a cornerstone of medicinal chemistry efforts to optimize its biological activity. This approach relies on understanding the structure-activity relationships (SAR) to make informed modifications to the molecule. Key areas for modification include the benzothiazole (B30560) ring, the ethanimidamide side chain, and the N'-hydroxy group.

Substitutions on the benzothiazole ring can significantly influence the electronic and steric properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions of the benzene (B151609) ring can modulate the compound's interaction with biological targets. While specific SAR data for this compound is not extensively detailed in publicly available literature, general principles from related benzothiazole derivatives can be extrapolated. For example, in other series of benzothiazole-containing compounds, substitutions at the 6-position have been shown to be crucial for activity.

Modification of the ethanimidamide side chain is another critical aspect of rational design. Altering the length of the alkyl chain or introducing substituents can impact the molecule's flexibility and binding orientation. Furthermore, the N'-hydroxy group is a key pharmacophoric feature, likely involved in hydrogen bonding or chelation with metal ions in biological systems. Esterification or etherification of this hydroxyl group can be explored to create prodrugs or to fine-tune the compound's physicochemical properties.

Computational modeling and molecular docking studies can play a pivotal role in the rational design process by predicting the binding modes of proposed analogues with their target proteins, thereby prioritizing the synthesis of compounds with the highest likelihood of success.

Scaffold Modification and Heterocycle Fusion

Beyond simple substitutions, more profound structural changes through scaffold modification and heterocycle fusion offer pathways to novel chemical entities with potentially improved properties. Scaffold hopping, the replacement of the central core of a molecule with a structurally different but functionally similar moiety, is a powerful strategy in drug discovery.

For this compound, the benzothiazole core could be replaced with other bicyclic or monocyclic heterocyclic systems to explore new chemical space. Potential replacements could include benzoxazole (B165842), benzimidazole, or even simpler thiazole (B1198619) or imidazole (B134444) rings. These modifications can lead to compounds with altered solubility, metabolic stability, and target selectivity.

Another approach is the fusion of additional heterocyclic rings onto the benzothiazole scaffold. This can create more rigid and complex structures that may exhibit enhanced binding affinity and specificity for their biological targets. For example, fusing a pyridine (B92270) or pyrimidine (B1678525) ring to the benzothiazole nucleus can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger interactions with a target protein.

The ethanimidamide side chain itself can also be a point for scaffold modification. For instance, incorporating the amidine functionality into a cyclic system, such as a triazole or tetrazole ring, could lead to novel analogues with different electronic and conformational properties.

Exploration of Isosteric Replacements

In the context of this compound, several isosteric replacements can be envisioned. The sulfur atom in the benzothiazole ring could be replaced with an oxygen atom (to give a benzoxazole) or a nitrogen atom (to give a benzimidazole), which can alter the electronic distribution and hydrogen bonding capacity of the heterocyclic system.

The N'-hydroxyethanimidamide side chain offers several opportunities for isosteric replacements. The N'-hydroxy group (-N-OH) is a key functional group, and its bioisosteres could be explored to modulate acidity, basicity, and hydrogen bonding potential. For example, replacing the hydroxyl group with a hydroxamic acid or a sulfonamide group could lead to analogues with different biological profiles.

The amidine moiety itself can be replaced by other functional groups that mimic its ability to engage in similar interactions. For instance, a guanidine (B92328) or a triazole ring could serve as a bioisostere for the amidine group. These replacements can impact the compound's pKa, lipophilicity, and metabolic stability.

Synthetic Feasibility and Yield Optimization

The practical application of any derivatization strategy is contingent upon the synthetic feasibility and the ability to achieve reasonable yields of the target compounds. The synthesis of this compound analogues typically involves multi-step reaction sequences.

The construction of the benzothiazole core is often achieved through the condensation of a 2-aminothiophenol (B119425) derivative with a suitable carboxylic acid, aldehyde, or their derivatives. The choice of substituents on the 2-aminothiophenol precursor will determine the substitution pattern on the final benzothiazole ring. A variety of synthetic methods have been developed for the formation of the benzothiazole ring, including microwave-assisted and catalyst-free reactions, which can improve reaction times and yields.

The introduction of the N'-hydroxyethanimidamide side chain can be more challenging. One common approach involves the reaction of a 2-cyanomethylbenzothiazole intermediate with hydroxylamine (B1172632). Optimization of this reaction, including the choice of solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the final product.

For the synthesis of more complex analogues involving scaffold modifications or heterocycle fusions, the development of robust and efficient synthetic routes is paramount. This may require the exploration of novel synthetic methodologies and the careful selection of protecting groups to ensure the desired chemical transformations occur selectively. The optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is a critical step in ensuring the scalability and cost-effectiveness of the synthesis of promising analogues.

Below is a table summarizing some of the potential derivatization strategies and the expected impact on the properties of the parent compound.

| Modification Site | Derivatization Strategy | Potential Impact |

| Benzothiazole Ring | Substitution with electron-donating/withdrawing groups | Modulate electronic properties and target interactions |

| Ethanimidamide Side Chain | Alteration of alkyl chain length | Impact flexibility and binding orientation |

| N'-hydroxy Group | Esterification/Etherification | Prodrug formation, altered physicochemical properties |

| Benzothiazole Scaffold | Replacement with benzoxazole or benzimidazole | Altered solubility, metabolic stability, and selectivity |

| Amidine Moiety | Replacement with guanidine or triazole | Modified pKa, lipophilicity, and metabolic stability |

Future Perspectives and Research Directions for 2 1,3 Benzothiazol 2 Yl N Hydroxyethanimidamide

Addressing Gaps in Mechanistic Understanding and Target Validation

The immediate and most critical research direction is to elucidate the fundamental pharmacology of 2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide. Currently, there is no information on its mechanism of action or its molecular targets. Future research should prioritize:

Initial Target Screening: Broad-based in vitro screening against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key pathological pathways (e.g., carbonic anhydrases, monoamine oxidases), would be a crucial first step. mdpi.comnih.gov

Phenotypic Screening: Unbiased phenotypic screening in various cell-based models of disease (e.g., cancer cell lines, neuronal cells, immune cells) could reveal potential therapeutic areas without a priori knowledge of the target.

"Omics" Approaches: Should any biological activity be identified, subsequent transcriptomic, proteomic, and metabolomic studies could help to identify the pathways and molecular targets modulated by the compound.

Development of Highly Selective and Potent Agents

Once a primary biological target or a promising therapeutic effect is identified, the focus can shift to optimizing the structure of this compound. The development of more selective and potent agents would likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole (B30560) ring, the ethanimidamide linker, and the N'-hydroxy group would be necessary to understand which structural features are critical for activity and selectivity. japsonline.com For instance, the introduction of various substituents on the benzene (B151609) ring of the benzothiazole moiety is a common strategy to modulate the pharmacological profile of this class of compounds. nih.govjapsonline.com

Computational Modeling: In silico docking studies, once a target is validated, could guide the rational design of new derivatives with improved binding affinity and selectivity. japsonline.com This approach has been successfully used in the development of other benzothiazole-based inhibitors. nih.gov

Integration with Advanced Drug Discovery Platforms

The exploration of this compound and its future analogues would benefit significantly from modern drug discovery technologies. Key integrations would include:

High-Throughput Screening (HTS): If a robust and miniaturizable assay is developed based on its mechanism of action, HTS could be employed to rapidly screen large libraries of related compounds to identify more potent hits.

DNA-Encoded Libraries (DELs): This technology could be used to explore a vast chemical space around the benzothiazole-ethanimidamide scaffold to identify novel derivatives with high affinity for a purified protein target.

Artificial Intelligence and Machine Learning (AI/ML): AI algorithms could be trained on data from initial screening and SAR studies to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery timeline.

Potential for Novel Therapeutic Applications beyond Current Scope

While the current scope is undefined, the chemical structure of this compound offers intriguing possibilities for novel therapeutic applications. The hydroxyethanimidamide group, in particular, may confer unique properties. For example:

Enzyme Inhibition: The amidine and hydroxylamine (B1172632) functionalities could act as a bidentate ligand, chelating metal ions in the active sites of metalloenzymes, a mechanism exploited by some other classes of inhibitors.

Prodrug Strategies: The N'-hydroxy group could potentially be modified to create prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.

Neurodegenerative Diseases: Given that some benzothiazole derivatives have shown promise in the context of Alzheimer's disease by targeting enzymes like cholinesterases and monoamine oxidase B, this compound could be evaluated for similar activities. nih.govnih.gov

Q & A

Q. Basic Characterization

- NMR : NMR (DMSO-) shows diagnostic peaks: δ 8.2–8.5 ppm (benzothiazole aromatic protons), δ 2.5–3.0 ppm (imidamide N–CH), and δ 10.5–11.0 ppm (hydroxylamine –OH). NMR confirms the imine (C=N) at ~160 ppm .

- IR : Stretching vibrations at 1650–1680 cm (C=N), 3200–3400 cm (N–H/O–H) .

Advanced Crystallography

X-ray diffraction (single-crystal) resolves structural ambiguities. The compound crystallizes in triclinic systems (space group ) with intermolecular hydrogen bonds (N–H⋯O/N) stabilizing the lattice. SHELXL refinement (via Olex2 or APEX4 software) is used for parameter optimization. Contradictions in bond lengths/angles (e.g., C–N vs. C=N) are resolved using electron density maps and disorder modeling .

How can researchers evaluate the biological activity of this compound, and what mechanistic studies are recommended?

Q. Basic Screening

- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus or E. coli). Cytotoxicity is assessed using MTT assays (IC in cancer cell lines like HeLa or MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., tyrosine phosphatase inhibition) quantify IC using pNPP as a substrate .

Q. Advanced Mechanistic Studies

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., 5-HT receptors or kinase domains). Focus on hydrogen bonding with the hydroxylamine group and π-π stacking with the benzothiazole ring .

- Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsomes (e.g., CYP450-mediated oxidation of the imidamide group) .

What strategies address discrepancies in reported bioactivity data for this compound?

Q. Methodological Recommendations

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Contaminants (e.g., unreacted thiourea) may falsely elevate bioactivity .

- Replication studies : Reproduce assays in triplicate with blinded controls. For example, inconsistent MIC values may arise from variations in bacterial inoculum size .

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substitutions) to isolate pharmacophore contributions .

How is computational chemistry applied to predict the reactivity and stability of this compound?

Q. Advanced Modeling

- DFT calculations : Gaussian09 optimizes geometry at the B3LYP/6-31G* level to predict tautomeric preferences (e.g., keto-enol equilibrium). Fukui indices identify nucleophilic sites (e.g., hydroxylamine oxygen) prone to oxidation .

- Degradation pathways : AIM (Atoms in Molecules) theory analyzes bond critical points to predict hydrolysis susceptibility (e.g., imidamide cleavage in acidic conditions) .

What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Q. Advanced Process Chemistry

- Solvent recycling : Ethanol/water mixtures are distilled for reuse to reduce costs.

- Byproduct management : Side products (e.g., dimerized benzothiazoles) are minimized using flow chemistry (residence time <10 min at 80°C) .

- Stability testing : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via TLC and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.